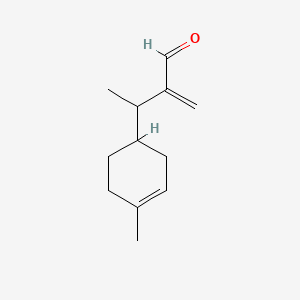
beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al: is an organic compound known for its unique structure and properties. It contains a six-membered ring with multiple bonds and an aldehyde group, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as cyclization, methylation, and aldehyde formation .
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: : Beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple bonds and the aldehyde group .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al is used as a building block for synthesizing more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a probe in biochemical studies .
Industry: : In the industrial sector, this compound is used in the production of fragrances and flavorings. Its distinct aroma makes it a valuable ingredient in perfumes and other scented products .
Mechanism of Action
The mechanism by which beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other cyclohexene derivatives with different substituents. Examples include beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-ol and beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-amine .
Uniqueness: : What sets beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al apart is its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications .
Biological Activity
Beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al (CAS No. 77758-65-7) is a cyclic compound with potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies that highlight its significance in various fields, including pharmacology and environmental science.
The molecular formula of this compound is C12H18O, with a molecular weight of 178.27 g/mol. The compound has a density of 0.914 g/cm³ and a boiling point of approximately 263.47°C at 760 mmHg . Its structure features a methylene group attached to a cyclohexene ring, which is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study assessed various volatile organic compounds (VOCs), including this compound, against different bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing natural preservatives or antimicrobial agents .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, it was evaluated alongside other VOCs for its ability to discriminate between normal and cancerous prostate cells. The compound exhibited differential cytotoxicity, indicating its potential as a therapeutic agent in oncology .
Phytochemical Applications
This compound is also recognized for its role in phytochemistry. It is involved in the biosynthesis of various terpenoids and may influence plant defense mechanisms against pathogens. Its presence in essential oils suggests that it could contribute to the overall biological activity of these mixtures .
Case Studies
Properties
CAS No. |
77758-65-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)-2-methylidenebutanal |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4,8,11-12H,2,5-7H2,1,3H3 |
InChI Key |
FFFSOJPRLLQQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)C(=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















